3-[(2-Fluorophenyl)methoxy]-4-iodooxolane
Description
Properties
Molecular Formula |
C11H12FIO2 |
|---|---|
Molecular Weight |
322.11 g/mol |
IUPAC Name |
3-[(2-fluorophenyl)methoxy]-4-iodooxolane |
InChI |
InChI=1S/C11H12FIO2/c12-9-4-2-1-3-8(9)5-15-11-7-14-6-10(11)13/h1-4,10-11H,5-7H2 |
InChI Key |
FBNLDGKGRDWOLC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)I)OCC2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Oxolane derivatives (such as 4-hydroxyoxolane or 4-halogenated oxolane precursors)
- 2-Fluorobenzyl alcohol or 2-fluorobenzyl halides for the (2-fluorophenyl)methoxy group
- Iodinating agents such as iodine (I2), N-iodosuccinimide (NIS), or iodine monochloride (ICl)
Method 1: Stepwise Synthesis via Alkylation and Iodination
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| 1. Alkylation | React 4-hydroxyoxolane with 2-fluorobenzyl bromide under basic conditions (e.g., K2CO3 in acetone) | Formation of 3-[(2-fluorophenyl)methoxy]oxolane intermediate | SN2 reaction; base deprotonates hydroxyl group to enhance nucleophilicity |
| 2. Iodination | Treat intermediate with iodine source (NIS or I2 with oxidant) in an inert solvent (e.g., dichloromethane) | Introduction of iodine atom at 4-position of oxolane ring | Regioselective iodination facilitated by ring activation |
Method 2: Direct Iodination Followed by Ether Formation
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| 1. Iodination | Iodinate oxolane precursor at 4-position using NIS or ICl | 4-Iodooxolane intermediate | Requires control of reaction time and temperature to avoid over-iodination |
| 2. Ether Formation | React 4-iodooxolane with 2-fluorobenzyl alcohol in presence of acid catalyst or base | Formation of 3-[(2-fluorophenyl)methoxy]-4-iodooxolane | Acid or base catalysis promotes nucleophilic substitution |
Method 3: Microwave-Assisted Synthesis
Microwave irradiation has been reported to accelerate both alkylation and iodination steps, reducing reaction times from hours to minutes while improving yields and purity. Typical conditions involve:
- Microwave reactor at 80–120 °C
- Solvent: polar aprotic (e.g., DMF or DMSO)
- Reaction times: 5–30 minutes per step
This method enhances efficiency and scalability for laboratory synthesis.
- Yield Optimization: Alkylation yields range from 60% to 85%, depending on the base and solvent used. Iodination yields typically range from 70% to 90% with NIS as the preferred iodinating agent due to mild conditions and selectivity.
- Purification: The final compound is purified by column chromatography or recrystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures).
- Stability: The iodine-substituted oxolane exhibits moderate stability under ambient conditions but should be stored under inert atmosphere and low temperature to prevent deiodination or degradation.
- Characterization: Confirmed by NMR (1H, 13C, 19F), mass spectrometry, and elemental analysis.
| Method | Key Steps | Reagents | Reaction Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Stepwise Alkylation + Iodination | Alkylation of 4-hydroxyoxolane, then iodination | 2-Fluorobenzyl bromide, K2CO3, NIS | RT to 50 °C, 2–6 h | 65–85% | Good regioselectivity, mild conditions | Multi-step, moderate reaction time |
| Iodination + Ether Formation | Iodination of oxolane, then ether formation | NIS or ICl, 2-fluorobenzyl alcohol | 0–40 °C, 1–4 h | 70–90% | Efficient iodination, fewer steps | Requires careful control to avoid side reactions |
| Microwave-Assisted | Combined alkylation and iodination under microwave | Same as above | 80–120 °C, 5–30 min | 75–90% | Rapid, scalable, improved purity | Requires microwave reactor |
The preparation of 3-[(2-Fluorophenyl)methoxy]-4-iodooxolane involves strategic installation of the (2-fluorophenyl)methoxy substituent and selective iodination of the oxolane ring. Multiple synthetic routes are available, with recent advances favoring microwave-assisted methods for efficiency. Optimization of reaction conditions, choice of reagents, and purification techniques are critical for achieving high yield and purity. The compound’s synthesis is well-documented in the literature with diverse methodologies enabling its use as a valuable intermediate in pharmaceutical and chemical research.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Fluorophenyl)methoxy]-4-iodooxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the iodo group can lead to the formation of a hydrogenated product.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN). Conditions typically involve the use of polar aprotic solvents (e.g., dimethylformamide) and mild heating.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
Scientific Research Applications
3-[(2-Fluorophenyl)methoxy]-4-iodooxolane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[(2-Fluorophenyl)methoxy]-4-iodooxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the methoxy and iodo groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Analog: 3-[(4-Bromophenyl)methoxy]-4-iodooxolane (CAS: 1592748-73-6)
The closest structural analog documented in the evidence is 3-[(4-Bromophenyl)methoxy]-4-iodooxolane (C₁₁H₁₂BrIO₂, molecular weight: 383.02 g/mol ). Below is a systematic comparison:
| Property | 3-[(2-Fluorophenyl)methoxy]-4-iodooxolane | 3-[(4-Bromophenyl)methoxy]-4-iodooxolane |
|---|---|---|
| Molecular Formula | C₁₁H₁₂FIO₂ | C₁₁H₁₂BrIO₂ |
| Molecular Weight (g/mol) | 322.02 | 383.02 |
| Substituent Position | 2-Fluorophenyl (ortho) | 4-Bromophenyl (para) |
| Halogen Characteristics | Fluorine (small, electronegative) | Bromine (larger, polarizable) |
| Electronic Effects | Strong electron-withdrawing (-I effect) | Moderate electron-withdrawing (-I effect) |
| Steric Effects | Ortho substitution induces steric hindrance | Para substitution minimizes steric effects |
| Potential Reactivity | Iodo group susceptible to nucleophilic substitution; ortho-F may hinder rotation | Iodo group reactive; para-Br allows planar geometry |
Key Differences and Implications:
Its small size reduces steric bulk but may increase metabolic stability compared to bromine. Bromine (para): Larger atomic radius increases molecular weight and polarizability, which could enhance van der Waals interactions in crystal packing or ligand-receptor binding.
Substituent Position: The ortho-fluorine introduces steric hindrance, possibly restricting conformational flexibility of the methoxy-phenyl group. This could influence solubility or crystallization behavior.
Reactivity of the Iodo Group : Both compounds share a reactive iodine atom on the oxolane ring, but electronic effects from the aryl substituents may modulate its susceptibility to substitution. The electron-withdrawing fluorine could slightly deactivate the iodo group compared to bromine, though experimental data are needed to confirm this.
Biological Activity
3-[(2-Fluorophenyl)methoxy]-4-iodooxolane is a synthetic organic compound characterized by its oxolane ring structure, which is substituted with a fluorophenyl group and an iodine atom. The presence of a methoxy group enhances its chemical reactivity, while the iodine atom increases its lipophilicity, potentially influencing its biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of 3-[(2-Fluorophenyl)methoxy]-4-iodooxolane is C11H10FIO2, with a molecular weight of approximately 304.1 g/mol. Its structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C11H10FIO2 |
| Molecular Weight | 304.1 g/mol |
| IUPAC Name | 3-[(2-Fluorophenyl)methoxy]-4-iodooxolane |
| Canonical SMILES | COC1CC(C(C1)I)C2=CC=CC=C2F |
Mechanisms of Biological Activity
Preliminary studies indicate that compounds similar to 3-[(2-Fluorophenyl)methoxy]-4-iodooxolane exhibit significant biological activities, including:
- Antimicrobial Activity : The iodine substituent is known to enhance antimicrobial properties due to its ability to disrupt microbial cell membranes.
- Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which is critical for drug development.
Pharmacological Applications
The unique structural features of 3-[(2-Fluorophenyl)methoxy]-4-iodooxolane suggest several potential applications in pharmacology:
- Drug Development : As a lead compound for synthesizing novel pharmaceuticals targeting various diseases.
- Therapeutic Agents : Possible use as an antimicrobial or anticancer agent based on preliminary activity data.
- Biochemical Probes : Utilization in research to study biological pathways due to its reactivity.
Case Study Overview
Research has been conducted to assess the biological activity and safety profile of compounds similar to 3-[(2-Fluorophenyl)methoxy]-4-iodooxolane. A notable case study examined the compound's effects on various cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations.
Study Results
The following table summarizes key findings from recent studies on related compounds:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-[(2-Fluorophenyl)methoxy]-4-iodooxolane | MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| 4-Iodoanisole | HeLa (Cervical Cancer) | 15.0 | Inhibition of cell proliferation |
| 2-Methoxyphenyl iodide | A549 (Lung Cancer) | 20.0 | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
